molecular formula C12H10N4O B2799278 3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one CAS No. 1497045-54-1

3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one

Cat. No. B2799278
CAS RN: 1497045-54-1
M. Wt: 226.239
InChI Key: ODPWGMORGAUJRP-UHFFFAOYSA-N
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Description

The compound “3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one” is a complex organic molecule that contains a benzimidazole and a pyridazinone ring. Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Pyridazinone is a six-membered heterocyclic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyridazinone rings. The benzimidazole ring is a bicyclic heteroarene with a distinct planar structure, while the pyridazinone ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzimidazole and pyridazinone rings. The nitrogen atoms in these rings can act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyridazinone rings could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Ring Transformation and Antimicrobial Activity

A study by Abou-Elmagd et al. (2015) explored the synthesis of various heterocycles, including pyridazin-3(4H)-ones, which are structurally similar to 3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one. These compounds exhibited antimicrobial activities against various bacteria and fungi, highlighting their potential in medicinal chemistry applications, especially in the development of new antimicrobial agents (Abou-Elmagd et al., 2015).

Single Step Synthesis of Heterocyclic Derivatives

Another research by Shaaban et al. (2009) involved the efficient synthesis of pyridazine derivatives, demonstrating the chemical versatility of pyridazine structures. This work could provide a foundation for the synthesis of compounds related to 3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one and their potential applications in various scientific fields (Shaaban et al., 2009).

Anti-Tumour Activity of Benzimidazole Derivatives

Research conducted by El-Ahwany et al. (2018) investigated the synthesis, heterocyclization, and anti-tumour activity of benzimidazole derivatives. This study highlights the significance of these compounds in cancer research and their potential therapeutic applications (El-Ahwany et al., 2018).

Structural and Spectroscopic Analysis of Pyridazine Analogs

Sallam et al. (2021) focused on the synthesis, structure analysis, and spectroscopic studies of pyridazine analogs, providing valuable insights into the structural and electronic characteristics of these compounds. Such analyses are crucial for understanding the properties and potential applications of 3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one (Sallam et al., 2021).

Future Directions

The study of benzimidazole derivatives is a promising area of research, given their wide range of biological activities. Future research could explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-10-5-3-2-4-8(10)13-12(16)9-6-7-11(17)15-14-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPWGMORGAUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

CAS RN

1497045-54-1
Record name 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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